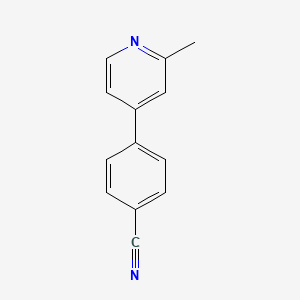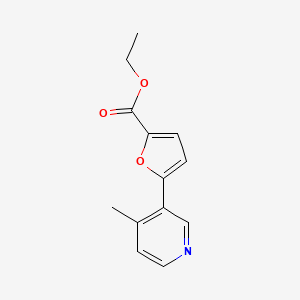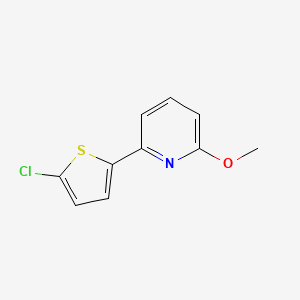
2-(5-Chloro-2-thienyl)-6-methoxypyridine
Overview
Description
The compound “2-(5-Chloro-2-thienyl)-6-methoxypyridine” is likely a heterocyclic organic compound, containing a pyridine ring and a thiophene ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, with a chlorine atom attached to the 5-position of the thiophene ring and a methoxy group (-OCH3) attached to the 6-position of the pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. The chlorine atom might make the thiophene ring more susceptible to electrophilic aromatic substitution reactions, while the methoxy group might make the pyridine ring more susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the electronegative chlorine atom might increase its solubility in polar solvents .Scientific Research Applications
Pharmacology: Anticoagulant Research
In pharmacology, this compound has been explored for its potential as an anticoagulant. It’s structurally related to molecules that interact with blood coagulation factors, such as prothrombin and coagulation factor X . This suggests that derivatives of 2-(5-Chloro-2-thienyl)-6-methoxypyridine could be synthesized and tested for their ability to modulate the blood clotting process, which is crucial in the treatment of thrombotic disorders.
Organic Synthesis: Building Block for Heterocyclic Compounds
As a building block in organic synthesis, this compound can be utilized to create a variety of heterocyclic compounds . Its thiophene and pyridine components make it a valuable precursor for synthesizing complex molecules with potential applications in medicinal chemistry and materials science.
Material Science: Conductive Polymers
In material science, the thiophene ring present in 2-(5-Chloro-2-thienyl)-6-methoxypyridine is of particular interest. Thiophene derivatives are known for their conductive properties when polymerized . Therefore, this compound could be used to develop new types of conductive polymers for electronic devices.
Analytical Chemistry: Chromatographic Studies
The unique structure of 2-(5-Chloro-2-thienyl)-6-methoxypyridine allows it to serve as a standard or reagent in chromatographic analysis . It could help in the separation and quantification of complex mixtures, aiding in the identification of unknown substances.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s interaction with enzymes could be investigated. Its structure suggests that it could act as an inhibitor for certain enzymes, providing a tool for studying biochemical pathways and for the development of new drugs .
Environmental Science: Pollutant Degradation
Environmental science could benefit from the use of 2-(5-Chloro-2-thienyl)-6-methoxypyridine in the study of pollutant degradation. Its chemical properties might make it a candidate for breaking down harmful environmental pollutants into less toxic forms .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c1-13-10-4-2-3-7(12-10)8-5-6-9(11)14-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJKWPQIMNJAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-6-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)

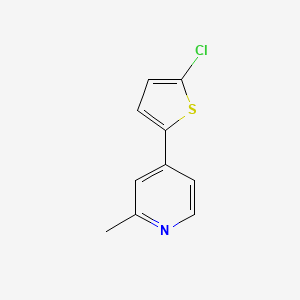
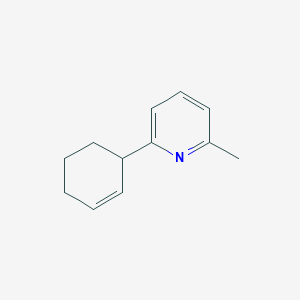

![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)
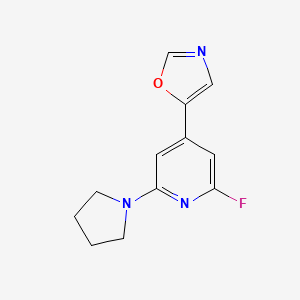
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)
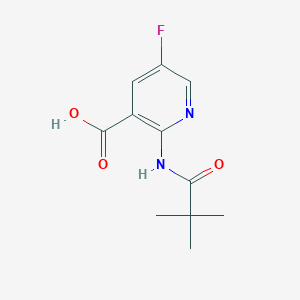
![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)

